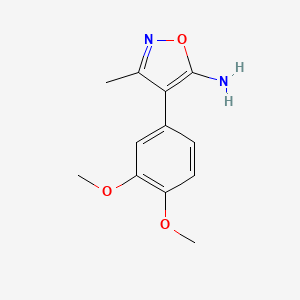
4-(3,4-Dimethoxy-phenyl)-3-methyl-isoxazol-5-YL-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-(3,4-Dimethoxy-phenyl)-3-methyl-isoxazol-5-YL-amine" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The structure of this compound suggests that it may exhibit interesting chemical and biological properties due to the presence of the isoxazole ring and the substituted phenyl group.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the decomposition of 5-amino-3,4-dimethyl-isoxazole with excess isoamyl nitrite in aromatic solvents leads to the formation of 5-aryl- and 5-heteroaryl-isoxazoles . Another method involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole in the presence of acetic acid in ethanol, which results in the formation of N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine . These methods highlight the versatility of isoxazole chemistry in creating various substituted derivatives.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is confirmed using various spectroscopic techniques. For example, the structure of N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the isoxazole ring.
Chemical Reactions Analysis
Isoxazole derivatives can undergo a variety of chemical reactions. The reactivity of the 3,4-dimethylisoxazol-5-yl radical in different solvents has been studied, showing electrophilic character due to the inductive effect of the oxygen atom . Additionally, the synthesis of various isoxazole-containing compounds, such as thiazol-4-amine derivatives, demonstrates the potential for isoxazole to participate in cyclocondensation and other chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by the substituents on the isoxazole ring. For example, the presence of a trifluoromethyl group and its position on the phenyl ring can affect the tautomerism and stereoisomerism of the compound, as seen in the study of 5-[(dimethylamino)methylidene]-4-[3/4-(trifluoromethylphenyl)amino]-1,3-thiazol-2(5H)-ones . The solubility, melting point, and stability of these compounds can also vary depending on the nature of the substituents and the overall molecular structure.
Scientific Research Applications
Synthesis and Chemical Properties
- Isoxazoles, including derivatives similar to the compound , have been synthesized through reactions involving isoxazolyl thioureas and ethyl bromopyruvate, leading to compounds with potential for further chemical transformations. These synthetic routes are significant for creating isoxazole-based compounds with varied functional groups, enhancing their utility in diverse chemical applications (Rajanarendar, Karunakar, & Ramu, 2006).
Potential Applications in Drug Discovery
- Research on isoxazolyl thiazoles and related compounds, including those with isoxazole groups, has explored their antimicrobial properties. These studies involve the synthesis of compounds through reactions of isoxazolyl thioureas with various agents, leading to substances that have been evaluated for their effectiveness against microbial infections. This suggests a potential application of such compounds in the development of new antimicrobial drugs (Rajanarendar, Karunakar, & Srinivas, 2004).
Reactivity and Chemical Behavior
- The reactivity of isoxazole radicals, including those derived from compounds similar to "4-(3,4-Dimethoxy-phenyl)-3-methyl-isoxazol-5-YL-amine," has been studied in aromatic and heteroaromatic series. These studies provide insights into the electrophilic character of such radicals, influenced by the inductive effects of adjacent atoms, and offer pathways for synthesizing substituted isoxazoles (Vernin, Siv, Treppendahl, & Metzger, 1976).
Anticancer Activity
- Isoxazole derivatives have been synthesized and tested for their anticancer activity against various human cancer cell lines. The studies indicate that such compounds, including those with isoxazole moieties, show promise in cancer treatment due to their ability to inhibit the growth of cancer cells (Yakantham, Sreenivasulu, & Raju, 2019).
Future Directions
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-methyl-1,2-oxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-7-11(12(13)17-14-7)8-4-5-9(15-2)10(6-8)16-3/h4-6H,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVRYZMIQWZZNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC(=C(C=C2)OC)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxy-phenyl)-3-methyl-isoxazol-5-YL-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

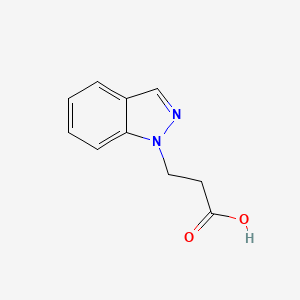

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)
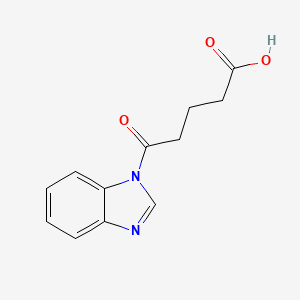


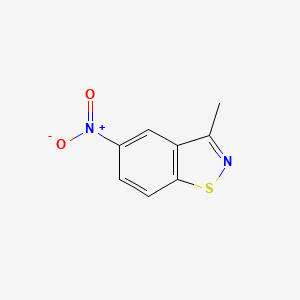
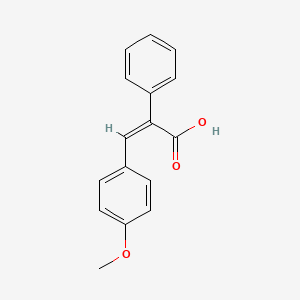
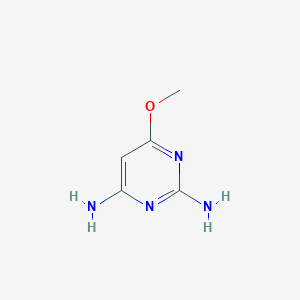
![1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298844.png)

![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)